molecular formula C10H19ClN2O B1392787 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride CAS No. 937724-81-7

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

Cat. No. B1392787
M. Wt: 218.72 g/mol
InChI Key: AUJWQKHBSFDSLF-UHFFFAOYSA-N
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Description

“3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride” is a chemical compound with the molecular formula C10H19ClN2O . It is also known as MDPV or Methylenedioxypyrovalerone, a synthetic designer drug that has been commonly used as a recreational drug.


Molecular Structure Analysis

The molecular structure of “3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride” consists of 10 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 218.724 Da and the monoisotopic mass is 218.118591 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored efficient synthesis methods for compounds related to 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. For instance, Zheng Rui (2010) discussed the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, demonstrating the use of piperidine-4-carboxylic acid and ethyl carbonochloridate in the process (Zheng Rui, 2010).
  • Chemical Structure Exploration : Experimental and theoretical NMR studies have been conducted on compounds like 4-(1-pyrrolidinyl)piperidine to understand their stable forms and molecular structure, as demonstrated by Alver, Parlak, and Bilge (2011) (Ö. Alver, C. Parlak, M. Bilge, 2011).

Pharmacological and Biological Activity

  • Antagonist and Agonist Properties : Compounds similar to 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride have been studied for their antagonist and agonist properties in various biological systems. For example, Shim et al. (2002) investigated the molecular interaction of a related compound with the CB1 cannabinoid receptor (J. Shim et al., 2002).
  • Antimicrobial and Antiestrogenic Activities : Research by Patel et al. (2011) on new pyridine derivatives demonstrated antimicrobial activity, while Jones et al. (1979) explored the antiestrogenic activity of related compounds (N. Patel et al., 2011); (C. Jones et al., 1979).

Potential Therapeutic Applications

  • Alzheimer’s Disease : Hassan et al. (2018) synthesized multifunctional amides, showing potential as therapeutic agents for Alzheimer's disease (Mubashir Hassan et al., 2018).
  • Cancer Treatment : Pors et al. (2006) discussed the synthesis of DNA-directed pyrrolidinyl and piperidinyl confined alkylating chloroalkylaminoanthraquinones, with potential for development as tumor-selective N-oxides (K. Pors et al., 2006).

properties

IUPAC Name

piperidin-3-yl(pyrrolidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJWQKHBSFDSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679023
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

CAS RN

937724-81-7
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidine-1-carbonyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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